N-(4-Fluorophenyl)anthranilic acid
CAS No.: 54-60-4
Cat. No.: VC21310609
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54-60-4 |
---|---|
Molecular Formula | C13H10FNO2 |
Molecular Weight | 231.22 g/mol |
IUPAC Name | 2-(4-fluoroanilino)benzoic acid |
Standard InChI | InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) |
Standard InChI Key | YQDLBCADRCGKQK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F |
Introduction
Physical and Chemical Properties
N-(4-Fluorophenyl)anthranilic acid exhibits specific physicochemical characteristics that define its behavior in various chemical and biological systems. Understanding these properties is essential for its application in research and development.
Basic Identification Properties
The compound is uniquely identified through several standard parameters:
Property | Value |
---|---|
CAS Number | 54-60-4 |
Molecular Formula | C₁₃H₁₀FNO₂ |
Molecular Weight | 231.22200 g/mol |
Exact Mass | 231.07000 |
Name | 2-(4-fluoroanilino)benzoic acid |
The CAS number serves as a unique identifier for this chemical compound in scientific databases and literature worldwide .
Physical Properties
The physical characteristics of N-(4-Fluorophenyl)anthranilic acid determine its handling requirements and behavior under various conditions:
Property | Value |
---|---|
Physical State | Solid |
Density | 1.342 g/cm³ |
Melting Point | 199-203°C (literature) |
Boiling Point | 378.4°C at 760 mmHg |
Flash Point | 182.7°C |
Index of Refraction | 1.646 |
These physical properties influence its stability, solubility, and behavior in different solvents and experimental conditions .
Structural and Chemical Properties
Several parameters provide insight into the compound's chemical behavior and potential biological interactions:
Property | Value |
---|---|
PSA (Polar Surface Area) | 49.33000 |
LogP | 3.34050 |
The LogP value of 3.34050 indicates moderate lipophilicity, suggesting potential membrane permeability that may be relevant for biological applications. Similarly, the PSA value offers insights into its potential for passive molecular transport across cellular membranes .
Nomenclature and Alternative Names
Synonyms and Identifiers
N-(4-Fluorophenyl)anthranilic acid is known by several alternative names in scientific literature:
Alternative Names |
---|
2-(4-fluoroanilino)benzoic acid |
4'-fluorodiphenylamine-2-carboxylic acid |
These alternative nomenclatures reflect different systematic naming approaches and historical naming conventions used in chemical literature .
Structural Classification
The compound belongs to the broader class of anthranilic acid derivatives, characterized by an amino group at the ortho position relative to a carboxylic acid group on a benzene ring. The specific structural features include:
-
A benzoic acid core structure
-
A secondary amino group (-NH-) linking two aromatic rings
-
A fluorine atom at the para position of the second phenyl ring
This structural arrangement contributes to its chemical reactivity profile and potential biological activity .
Synthesis and Preparation Methods
Reaction Parameters
Patent literature suggests that the synthesis of substituted anthranilic acid derivatives typically involves:
Parameter | Conditions |
---|---|
Temperature Range | 20°C to 100°C (preferably around 30°C) |
Catalysts | Organic bases (trialkylamines, alkylpyridines) |
Preferred Bases | Pyridines, 2,6-dimethylpyridine, 2-methyl-5-ethylpyridine, 2,3-dimethylpyridine |
Other Catalysts | Phosphazenes, 1,8-diazabicyclo[5.4.0]undecene (DBU) |
These reaction conditions provide a framework for potential synthetic approaches to N-(4-Fluorophenyl)anthranilic acid, though specific optimized protocols would need to be developed for this particular compound .
Research Applications and Literature Citations
Journal | Publication Details | Research Focus |
---|---|---|
Organic Letters | Vol. 13, No. 20, pp. 5592-5595 | Synthetic methodologies and applications |
Archiv der Pharmazie (2009) | Vol. 342, No. 11, pp. 640-650 | Pharmaceutical applications (authors: Mayur, Yergeri C., et al.) |
Journal of Medicinal Chemistry | Vol. 11, No. 1, pp. 111-117 | Medicinal chemistry applications |
Journal of the Chemical Society | pp. 759-761 | Foundational chemical research |
These citations indicate the compound's relevance in organic synthesis, medicinal chemistry, and pharmaceutical research .
Classification Parameter | Details |
---|---|
HS Code | 2922499990 |
Classification Description | Other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof |
VAT | 17.0% |
Tax Rebate Rate | 9.0% |
Supervision Conditions | AB (certificate of inspection for goods inward, certificate of inspection for goods outward) |
MFN Tariff | 6.5% |
General Tariff | 30.0% |
This classification provides insight into its regulatory status and import/export considerations in international trade .
Structure-Activity Relationships
Structural Features Influencing Activity
The structure of N-(4-Fluorophenyl)anthranilic acid includes several key features that likely influence its chemical and potential biological activity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume